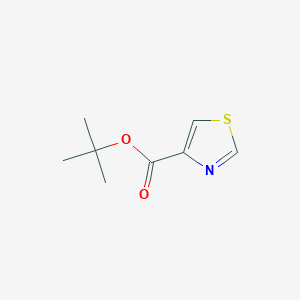

Tert-butyl 1,3-thiazole-4-carboxylate

Description

Significance of the Thiazole (B1198619) Scaffold in Heterocyclic Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a cornerstone of heterocyclic chemistry. tandfonline.comresearchgate.netresearchgate.net Its unique electronic properties and ability to participate in various chemical reactions make it a privileged scaffold in the design of functional molecules. researchgate.net The thiazole nucleus is a key component in a wide array of natural products, including Vitamin B1 (thiamine), and is present in numerous approved pharmaceutical agents. tandfonline.comresearchgate.netmdpi.com

The significance of the thiazole scaffold is underscored by its presence in drugs with diverse therapeutic applications, such as the anticancer agent Dabrafenib, the antiretroviral drug Ritonavir, and the anti-inflammatory Meloxicam. researchgate.net Researchers are continually exploring thiazole derivatives for a broad spectrum of biological activities, including antimicrobial, antifungal, anticonvulsant, and anticancer properties. tandfonline.commdpi.comnih.gov The structural versatility of the thiazole ring allows for modifications at multiple positions, enabling the fine-tuning of a compound's physicochemical and pharmacokinetic properties to enhance its efficacy and selectivity for biological targets. researchgate.net

Overview of Research Trajectories for Thiazole-4-carboxylates

Thiazole-4-carboxylates, a subclass of thiazole derivatives, are pivotal intermediates in organic synthesis. The carboxylate group at the 4-position of the thiazole ring provides a handle for further chemical transformations, such as amidation or esterification, to create a diverse library of compounds. Research has shown that derivatives of thiazole-4-carboxylic acid are being investigated as potential inhibitors of protein kinase CK2, which is implicated in cancer. nih.gov

The general trajectory for research involving thiazole-4-carboxylates is heavily focused on drug discovery and medicinal chemistry. For instance, these compounds serve as precursors for the synthesis of novel agents targeting P-glycoprotein, a protein associated with multidrug resistance in cancer. nih.gov Furthermore, thiazole-4-carboxylate derivatives are being explored in the development of inhibitors for various kinases, which are key targets in oncology. nih.gov The ability to synthesize and modify these scaffolds allows researchers to systematically investigate structure-activity relationships, leading to the identification of more potent and selective therapeutic candidates.

Data Tables

Table 1: Chemical Properties of 2-tert-Butyl-1,3-thiazole-4-carboxylic acid

| Property | Value | Source |

| IUPAC Name | 2-tert-butyl-1,3-thiazole-4-carboxylic acid | nih.gov |

| Molecular Formula | C8H11NO2S | nih.gov |

| Molecular Weight | 185.25 g/mol | nih.gov |

| SMILES | CC(C)(C)C1=NC(=CS1)C(=O)O | nih.gov |

| InChIKey | XHUAGBHLKPPECG-UHFFFAOYSA-N | nih.gov |

Table 2: Examples of Bioactive Thiazole-Containing Compounds

| Compound Name | Therapeutic Class | Reference |

| Dabrafenib | Anticancer | researchgate.net |

| Ritonavir | Antiretroviral | researchgate.net |

| Meloxicam | Anti-inflammatory | researchgate.net |

| Sulfathiazole | Antimicrobial | mdpi.com |

| Tiazofurin | Antineoplastic | researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2S/c1-8(2,3)11-7(10)6-4-12-5-9-6/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASFCWAMAQOUEFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CSC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60587766 | |

| Record name | tert-Butyl 1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60587766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1037746-91-0 | |

| Record name | tert-Butyl 1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60587766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidation of Chemical Reactivity and Transformative Pathways of Tert Butyl 1,3 Thiazole 4 Carboxylate

Electrophilic and Nucleophilic Substitution Reactions on the Thiazole (B1198619) Core

The thiazole ring in tert-butyl 1,3-thiazole-4-carboxylate exhibits distinct reactivity towards electrophilic and nucleophilic reagents. The electron density of the ring positions dictates the preferred sites of substitution.

Electrophilic Substitution: The thiazole ring is generally considered electron-deficient, yet it can undergo electrophilic substitution. The calculated pi-electron density indicates that the C5 position is the most favorable site for electrophilic attack. wikipedia.org This is due to the electron-donating effect of the sulfur atom, which directs electrophiles to this position. pharmaguideline.com Common electrophilic substitution reactions include halogenation and mercuration. pharmaguideline.com For instance, mercuration tends to occur preferentially at the C5 position, followed by C4 and then C2. pharmaguideline.com The presence of an electron-donating group at the C2 position can further facilitate electrophilic attack at C5 even under mild conditions. pharmaguideline.com

Nucleophilic Substitution: The C2 position of the thiazole ring is the most electron-deficient and, therefore, the most susceptible to nucleophilic attack. pharmaguideline.com However, due to the inherent stability of the aromatic ring, these reactions often require either a strong nucleophile or activation of the ring, for example, through quaternization of the ring nitrogen. pharmaguideline.com Halogen atoms attached to the thiazole ring at the C2, C4, or C5 positions can be displaced by nucleophiles. pharmaguideline.com The thiazole ring itself can act as a nucleophile in certain reactions, leading to various substitutions that can modify its biological activity. smolecule.com

Table 1: Regioselectivity in Substitution Reactions of the Thiazole Core

| Reaction Type | Preferred Position | Influencing Factors |

| Electrophilic Substitution | C5 | Electron-donating effect of the sulfur atom; presence of activating groups at C2. wikipedia.orgpharmaguideline.com |

| Nucleophilic Substitution | C2 | Highest electron deficiency at C2; requires strong nucleophiles or ring activation. pharmaguideline.com |

Oxidative and Reductive Transformations of the Thiazole Ring and Ester Group

Both the thiazole ring and the tert-butyl ester moiety can undergo oxidative and reductive transformations, offering pathways to a diverse range of derivatives.

Oxidation: The thiazole ring is relatively stable to oxidation. However, the tert-butyl group attached to the ester can be oxidized to a carboxylic acid under specific and often harsh conditions, such as using NO₂ gas at elevated temperatures. google.com It is noteworthy that the tert-butyl group is generally resistant to many common oxidizing agents like potassium permanganate. google.com Thiazoline precursors, which are reduced forms of thiazoles, can be readily oxidized to thiazoles using molecular oxygen, a reaction that can be facilitated by the presence of a base. researchgate.net

Reduction: The tert-butyl ester group can be reduced, although it is generally more resistant to reduction than other ester types. Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that typically reduces aldehydes and ketones but can reduce some esters under more forceful conditions. nih.gov The selective reduction of one ester group in the presence of another is possible and often depends on steric and electronic factors. nih.gov For instance, differences in the reactivity between bulky tert-butyl esters and methyl esters have been exploited for selective reductions. nih.gov

Table 2: Summary of Oxidative and Reductive Transformations

| Moiety | Transformation | Reagents/Conditions | Outcome |

| Thiazole Ring | Oxidation (from Thiazoline) | Molecular Oxygen, Base researchgate.net | Aromatization to Thiazole |

| Tert-butyl Group | Oxidation | NO₂ gas, elevated temperature google.com | Carboxylic Acid |

| Ester Group | Reduction | Sodium Borohydride (NaBH₄) nih.gov | Alcohol (requires forcing conditions) |

Hydrolysis of the Tert-butyl Ester Moiety to the Carboxylic Acid

The hydrolysis of the tert-butyl ester to the corresponding carboxylic acid, 2-tert-butyl-1,3-thiazole-4-carboxylic acid, is a fundamental transformation. chemicalbook.comnih.gov This reaction is typically carried out under acidic or basic conditions.

Acid-catalyzed hydrolysis is a common method for the deprotection of tert-butyl esters. Reagents such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) are effective for this purpose. nih.gov Aqueous phosphoric acid has also been reported as a mild and environmentally benign reagent for the cleavage of tert-butyl esters. organic-chemistry.org

Base-catalyzed hydrolysis, or saponification, can also be employed. For instance, lithium hydroxide (B78521) in a mixture of tetrahydrofuran (B95107) and water can be used to hydrolyze the ester. chemicalbook.com A mild protocol for the alkaline hydrolysis of sterically hindered esters, including tert-butyl esters, involves using sodium hydroxide in a non-aqueous solvent mixture like dichloromethane and methanol. arkat-usa.org This method can be advantageous for substrates sensitive to aqueous conditions. arkat-usa.org Additionally, silica (B1680970) gel in refluxing toluene (B28343) has been reported as a mild and selective method for the cleavage of tert-butyl esters. researchgate.net

Cross-Coupling Reactions at Diverse Positions of the Thiazole Ring (e.g., Stille Cross-Coupling)

The thiazole ring of this compound and its derivatives can be functionalized through various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

The Stille reaction involves the coupling of an organotin compound with an organic halide or triflate in the presence of a palladium catalyst. wikipedia.org This reaction is widely used to introduce aryl, vinyl, or other organic groups onto the thiazole core. wikipedia.orgresearchgate.net For the Stille reaction to proceed, a halogen atom (e.g., bromine or iodine) is typically required on the thiazole ring. The reaction conditions, including the choice of palladium catalyst, ligands, and additives, are crucial for achieving high yields. harvard.edu

Other cross-coupling reactions, such as the Suzuki and Heck reactions, can also be employed to modify the thiazole ring, provided the necessary functional handles (e.g., a halogen or a boronic acid/ester) are present.

Table 3: Example of Stille Cross-Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst | Result |

| Halogenated Thiazole Derivative | Organostannane (R-Sn(Alkyl)₃) | Palladium(0) complex wikipedia.org | Functionalized Thiazole Derivative |

Functional Group Interconversions and Strategic Derivatization

The this compound scaffold allows for a wide array of functional group interconversions and derivatizations, which are essential for the synthesis of more complex molecules and for exploring structure-activity relationships in medicinal chemistry.

The carboxylic acid, obtained from the hydrolysis of the tert-butyl ester, is a key intermediate for further modifications. It can be converted into amides through coupling reactions with various amines using standard coupling reagents like HCTU, HOBt, and DIEA. nih.gov The carboxylic acid can also be converted to an acid chloride using reagents like thionyl chloride (SOCl₂), which can then react with alcohols or amines to form esters or amides, respectively. organic-chemistry.org

The thiazole ring itself can be a precursor to other heterocyclic systems. For example, under certain conditions, thiazoles can undergo cycloaddition reactions followed by extrusion of sulfur to form pyridines. wikipedia.org Furthermore, the entire molecule can be used in multi-step syntheses to build complex, biologically active molecules. nih.gov These strategic derivatizations are crucial in drug discovery for optimizing the physicochemical and pharmacokinetic properties of lead compounds. nih.gov

Strategic Utility of Tert Butyl 1,3 Thiazole 4 Carboxylate As a Versatile Synthetic Intermediate

Building Block for the Construction of Complex Organic Architectures

The structural attributes of tert-butyl 1,3-thiazole-4-carboxylate make it an exemplary starting material for the synthesis of intricate organic molecules. The tert-butyl group serves as a robust protecting group for the carboxylic acid, preventing its participation in reactions until its deliberate removal is required. This feature allows for selective modifications at other positions of the thiazole (B1198619) ring.

The thiazole core itself is a versatile scaffold, amenable to a variety of chemical transformations. The C2 and C5 positions of the thiazole ring can be functionalized through various reactions, including metallation-alkylation, cross-coupling reactions, and condensation reactions. This allows for the introduction of diverse substituents and the extension of the molecular framework. For instance, the thiazole moiety is a key component in the synthesis of c-Met kinase inhibitors, where the core structure is elaborated with various aromatic and heterocyclic groups to achieve high binding affinity and selectivity. nih.govnih.govbohrium.comresearchgate.net The synthesis of these complex inhibitors often involves the strategic use of pre-functionalized thiazole building blocks, where the tert-butyl carboxylate at the C4 position directs the synthetic strategy. nih.govresearchgate.net

Precursor in the Synthesis of Diverse Heterocyclic Scaffolds and Hybrid Molecules

This compound is a valuable precursor for the synthesis of a wide array of other heterocyclic systems and hybrid molecules. The carboxylate group can be converted into other functional groups, such as amides, esters, and alcohols, which can then participate in cyclization reactions to form new rings.

One common strategy involves the hydrolysis of the tert-butyl ester to the corresponding carboxylic acid, which can then be coupled with various amines to form amide derivatives. These amides can undergo further transformations to generate more complex heterocyclic structures. For example, thiazole-based compounds have been hybridized with other heterocycles like benzimidazole, pyrazoline, and triazole to create novel molecular entities with enhanced biological activities. acs.orgarkat-usa.orgresearchgate.net The synthesis of these hybrid molecules often leverages the reactivity of the thiazole-4-carboxylic acid moiety derived from its tert-butyl ester precursor. acs.orgarkat-usa.org This approach of molecular hybridization has been shown to be effective in developing new antimicrobial and anticancer agents. acs.orgarkat-usa.org

The following table provides examples of diverse heterocyclic scaffolds synthesized from thiazole precursors:

| Starting Thiazole Derivative | Reagents and Conditions | Resulting Heterocyclic Scaffold | Reference |

| Thiazole-4-carbohydrazide | Substituted aldehydes, reflux | Thiazolyl-pyrazoline hybrids | acs.org |

| Ethyl 2-(4-(benzyloxy)-3-formylphenyl)-4-methylthiazole-5-carboxylate | Substituted benzene-1,2-diamines, ethanol (B145695) | Thiazole-benzimidazole hybrids | arkat-usa.org |

| 1-(4-(1H-Tetrazol-1-yl)phenyl)ethan-1-one | Thiosemicarbazide, followed by cyclization | Tetrazole-thiazole hybrids | researchgate.net |

Intermediate in the Development of Advanced Bioactive Molecules

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates. This compound serves as a key intermediate in the synthesis of various advanced bioactive molecules due to the established biological importance of the aminothiazole core.

Thiopeptide antibiotics are a class of sulfur-rich, highly modified peptides with potent activity against a range of bacterial pathogens. The complex molecular architecture of these natural products often contains multiple thiazole rings. The synthesis of thiopeptide fragments and analogues frequently employs thiazole-4-carboxylate derivatives as key building blocks. The tert-butyl ester provides a stable protecting group that can withstand the various reaction conditions required for the elaboration of the peptide backbone and the formation of other heterocyclic components.

Aminothiazole-containing cephalosporins represent a significant class of broad-spectrum β-lactam antibiotics. The 2-aminothiazole (B372263) side chain at the C-7 position of the cephalosporin (B10832234) nucleus is crucial for their antibacterial activity. The synthesis of this critical side chain often involves intermediates derived from thiazole-4-carboxylic acids. While the specific use of the tert-butyl ester in industrial production may vary, its utility in the laboratory-scale synthesis and development of new cephalosporin analogues is well-documented. The tert-butyl group can be readily cleaved under acidic conditions to reveal the carboxylic acid, which is then activated for coupling with the 7-aminocephalosporanic acid (7-ACA) core.

Role in Multi-Component Reactions for Scaffold Diversity

Multi-component reactions (MCRs) are powerful tools in modern synthetic chemistry, allowing for the rapid construction of complex molecules from simple starting materials in a single step. While direct examples of using this compound in well-known MCRs like the Ugi or Passerini reactions are not extensively reported, the principles of MCRs are highly relevant to the diversification of thiazole-based scaffolds. nih.govresearchgate.netwikipedia.orgorganic-chemistry.org

The functional groups present in this compound and its derivatives (amine, carboxylic acid, etc.) are ideal handles for participation in MCRs. For instance, an amino-functionalized derivative of this compound could serve as the amine component in an Ugi or Passerini reaction, leading to the rapid generation of a library of complex, peptidomimetic structures incorporating the thiazole core. This approach offers a highly efficient pathway to explore the chemical space around the thiazole scaffold for the discovery of new bioactive molecules. The development of novel MCRs that directly incorporate functionalized thiazoles like this compound is an active area of research. nih.gov

Advanced Spectroscopic and Analytical Characterization Techniques for Tert Butyl 1,3 Thiazole 4 Carboxylate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of tert-butyl 1,3-thiazole-4-carboxylate. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular connectivity can be constructed.

The ¹H NMR spectrum of this compound provides specific information regarding the number, environment, and connectivity of protons in the molecule. The spectrum is expected to show distinct signals for the protons of the thiazole (B1198619) ring and the tert-butyl ester group.

The two protons on the thiazole ring, H2 and H5, are anticipated to appear as singlets in the downfield region of the spectrum due to the deshielding effect of the aromatic heterocyclic system and the adjacent electronegative sulfur and nitrogen atoms. The proton at the C2 position is typically the most downfield. The nine protons of the tert-butyl group are chemically equivalent and are expected to produce a sharp singlet in the upfield region, a characteristic signal for this group. rsc.org

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Thiazole H2 | ~8.9-9.1 | Singlet | 1H |

| Thiazole H5 | ~8.2-8.4 | Singlet | 1H |

| -C(CH₃)₃ | ~1.6 | Singlet | 9H |

Complementing the proton data, the ¹³C NMR spectrum reveals the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal.

The spectrum would feature signals for the three carbons of the thiazole ring (C2, C4, and C5), the carbonyl carbon of the ester (C=O), and the two types of carbons in the tert-butyl group (the quaternary carbon and the three equivalent methyl carbons). The carbonyl carbon and the thiazole ring carbons are characteristically found in the downfield region of the spectrum. smolecule.com Specifically, the C2 carbon, positioned between two heteroatoms, is expected at a significant downfield shift. smolecule.com The carbons of the tert-butyl group appear in the upfield, or aliphatic, region of the spectrum. rsc.org

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Thiazole C2 | ~155-158 |

| Ester C=O | ~160-162 |

| Thiazole C4 | ~145-148 |

| Thiazole C5 | ~125-128 |

| -C (CH₃)₃ | ~82-84 |

| -C(CH₃ )₃ | ~28-29 |

For more complex derivatives of this compound or to unequivocally confirm assignments, multi-dimensional NMR experiments are employed. Techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are particularly powerful.

An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the protonated carbons in the thiazole ring.

An HMBC spectrum, conversely, shows correlations between protons and carbons that are separated by two or three bonds. This is exceptionally useful for identifying quaternary (non-protonated) carbons and piecing together the molecular fragments. For instance, in the case of this compound, an HMBC experiment would show a correlation between the singlet of the tert-butyl protons and both the quaternary carbon of the tert-butyl group and the ester carbonyl carbon. Furthermore, correlations between the thiazole protons (H2 and H5) and the various thiazole carbons (C2, C4, C5) would firmly establish the substitution pattern on the heterocyclic ring. diva-portal.org

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

For this compound, the most prominent and diagnostic absorption band is the strong C=O (carbonyl) stretch of the ester group. This is typically observed in the range of 1700-1720 cm⁻¹. smolecule.com Other important signals include the C-O stretching vibrations of the ester, and the characteristic stretching and bending vibrations of the thiazole ring, such as the C=N and C-S stretching modes. researchgate.netresearchgate.net The C-H stretching vibrations of the aromatic thiazole ring and the aliphatic tert-butyl group appear at higher wavenumbers.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C-H Stretch | Thiazole Ring | ~3100-3150 | Medium |

| C-H Stretch | tert-Butyl Group | ~2950-2980 | Strong |

| C=O Stretch | Ester | ~1700-1720 | Strong |

| C=N Stretch | Thiazole Ring | ~1500-1550 | Medium-Strong |

| C-C Stretch | Ring Vibrations | ~1400-1480 | Medium |

| C-O Stretch | Ester | ~1250-1300 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. For this compound (molecular formula: C₈H₁₁NO₂S), the calculated monoisotopic mass is 185.05105 Da. nih.govuni.lu An experimental HRMS measurement confirming this exact mass would provide strong evidence for the compound's identity and purity. nih.gov

The fragmentation of the molecular ion in the mass spectrometer can also offer structural clues. For tert-butyl esters, a characteristic fragmentation pathway is the loss of isobutylene (B52900) (56 Da) via a McLafferty-type rearrangement, resulting in the protonated carboxylic acid. Another common fragmentation is the loss of a tert-butyl radical (57 Da).

Interactive Data Table: HRMS Data and Expected Fragments for this compound

| Species | Formula | Calculated Mass (m/z) | Description |

| [M+H]⁺ | C₈H₁₂NO₂S⁺ | 186.05834 | Protonated Molecular Ion |

| [M-C₄H₈+H]⁺ | C₄H₄NO₂S⁺ | 130.00080 | Loss of isobutylene |

| [M-C₄H₉]⁺ | C₄H₂NO₂S⁺ | 127.98515 | Loss of tert-butyl radical |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful "soft" ionization technique used for the mass analysis of a wide range of compounds, including this compound and its derivatives. researchgate.net This method is particularly valuable for determining the molecular weight of the compound and providing insights into its structural features through fragmentation analysis. researchgate.netnuph.edu.ua In ESI-MS, the analyte is dissolved in a solvent and sprayed through a fine, heated capillary to which a high voltage is applied, generating an aerosol of charged droplets. ekb.eg As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions that are directed into the mass analyzer. researchgate.net

For this compound, ESI-MS analysis typically reveals a prominent peak corresponding to the protonated molecule [M+H]⁺. The high-resolution mass spectrometry (HRMS) data obtained from ESI-MS allows for the precise determination of the molecular formula. For instance, a derivative, tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate, showed a calculated [M+H]⁺ of 347.2129, with the found value being 347.2127, confirming the molecular formula C₂₀H₂₇FN₂O₂. researchgate.net The technique's sensitivity allows for the detection of even trace amounts of the compound. nih.gov

The fragmentation patterns observed in the ESI-MS spectrum can provide valuable structural information. Derivatization of carboxylate groups can enhance analyte proton affinity and hydrophobicity, leading to improved sensitivity and diminished adduct formation. rsc.org The study of these fragmentation pathways is crucial for the structural elucidation of novel thiazole derivatives. researchgate.net

Table 1: Predicted ESI-MS Data for a this compound Derivative

| Adduct | m/z (mass to charge ratio) | Predicted CCS (Ų) |

| [M+H]⁺ | 234.03501 | 150.4 |

| [M+Na]⁺ | 256.01695 | 160.1 |

| [M-H]⁻ | 232.02045 | 153.6 |

| [M+NH₄]⁺ | 251.06155 | 170.7 |

| [M+K]⁺ | 271.99089 | 157.0 |

| [M+H-H₂O]⁺ | 216.02499 | 145.7 |

| Data for tert-butyl 2-(chloromethyl)-1,3-thiazole-4-carboxylate. uni.lu |

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a cornerstone technique for confirming the empirical formula of a synthesized compound like this compound. This method provides the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur, etc.) within the molecule. The experimentally determined percentages are then compared with the theoretically calculated values based on the proposed molecular formula. A close correlation between the experimental and calculated values provides strong evidence for the compound's elemental composition and purity.

For a series of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives, elemental analysis was used alongside other spectroscopic methods to confirm their structures. researchgate.net Similarly, the structures of newly synthesized 4-methyl-1,2,3-thiadiazole-5-carboxaldehyde benzoyl hydrazone derivatives were verified through methods including elemental analysis. researchgate.net

Table 2: Elemental Composition of this compound (C₈H₁₁NO₂S)

| Element | Symbol | Atomic Mass | Number of Atoms | Mass Percent |

| Carbon | C | 12.011 | 8 | 51.86% |

| Hydrogen | H | 1.008 | 11 | 5.98% |

| Nitrogen | N | 14.007 | 1 | 7.56% |

| Oxygen | O | 15.999 | 2 | 17.27% |

| Sulfur | S | 32.06 | 1 | 17.32% |

| Data calculated based on standard atomic weights. |

X-ray Crystallography for Solid-State Molecular Structure Elucidation

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unambiguous proof of the molecular structure, including bond lengths, bond angles, and stereochemistry. For this compound and its derivatives that can be crystallized, single-crystal X-ray diffraction analysis offers unparalleled structural detail.

In a study of tert-butyl 3,6-diiodocarbazole-9-carboxylate, X-ray crystallography revealed a nearly planar carbazole (B46965) ring with C-I bond lengths of 2.092 (4) and 2.104 (4) Å. nih.gov The carbamate (B1207046) group exhibited key bond lengths of 1.404 (6) Å (N—C), 1.330 (5) Å (O—C), and 1.201 (6) Å (C=O). nih.gov For another derivative, tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate, X-ray analysis showed that the piperazine (B1678402) ring adopts a chair conformation. researchgate.netnih.gov The analysis also determined the hybridization of the nitrogen atoms, with one being sp³ hybridized and the other sp² hybridized, based on the sum of the bond angles around them. nih.gov

The crystal packing and intermolecular interactions, such as hydrogen bonding and π–π stacking, can also be elucidated, providing insights into the solid-state properties of the compound. nih.gov

Table 3: Selected Crystallographic Data for a Tert-butyl Carboxylate Derivative

| Parameter | Value |

| Molecular Formula | C₁₇H₁₅I₂NO₂ |

| Molecular Weight | 519.10 |

| Crystal System | Triclinic |

| Space Group | P1 |

| a (Å) | 6.9611 (3) |

| b (Å) | 11.9737 (5) |

| c (Å) | 12.0697 (4) |

| α (°) | 65.618 (4) |

| β (°) | 78.588 (3) |

| γ (°) | 74.826 (4) |

| Volume (ų) | 879.71 (7) |

| Data for tert-butyl 3,6-diiodocarbazole-9-carboxylate. nih.gov |

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are indispensable for assessing the purity of this compound and for separating it from reaction byproducts and starting materials. These methods rely on the differential partitioning of the analyte between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is a highly efficient separation technique used for the purification and purity determination of non-volatile compounds. In the context of this compound and its derivatives, reversed-phase HPLC is commonly employed.

A typical HPLC method for a related compound, 3-tert-butyl-4-hydroxyanisole (BHA), utilizes a Newcrom R1 column with a mobile phase of acetonitrile, water, and sulfuric acid. sielc.com Detection is often achieved using a UV detector at a specific wavelength. sielc.com The retention time of the compound is a characteristic parameter under a given set of conditions, and the peak area is proportional to its concentration, allowing for quantitative analysis. HPLC methods are developed and validated for linearity, precision, and accuracy to ensure reliable results. mdpi.com For instance, in the analysis of ampicillin (B1664943) derivatives, an HPLC method demonstrated linearity over a concentration range of 0.1 to 10 μg/ml with a high correlation coefficient (R² = 0.9988). researchgate.net

Table 4: Example HPLC Method Parameters

| Parameter | Condition |

| Column | Newcrom R1, 3.2 x 100 mm, 5 µm |

| Mobile Phase | Acetonitrile – 50% |

| Buffer | H₂SO₄ – 0.1% |

| Flow Rate | 0.5 ml/min |

| Detection | UV 280 nm |

| Injection Volume | 1 µL |

| Parameters for the analysis of 3-tert-butyl-4-hydroxyanisole (BHA). sielc.com |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for monitoring the progress of chemical reactions, identifying compounds, and determining their purity. A TLC plate consists of a thin layer of adsorbent material, such as silica (B1680970) gel, coated onto a solid support.

In the synthesis of this compound derivatives, TLC is used to track the consumption of starting materials and the formation of the product. ijprajournal.com By spotting the reaction mixture on the TLC plate and developing it with an appropriate solvent system (eluent), the components separate based on their polarity. For example, in the synthesis of substituted piperazine-1-carboxylic acid tert-butyl ester derivatives, the reaction progress was monitored using a mobile phase of 50% ethyl acetate (B1210297) in petroleum ether. ijprajournal.com The separated spots are visualized under UV light or by using staining reagents. researchgate.net The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of the compound in a specific solvent system.

Table 5: Common TLC Visualization Reagents

| Reagent | Used For | Observation |

| Aniline phthalate | Reducing sugars | Spots show different colors, some fluoresce at 365nm. epfl.ch |

| p-Anisidine hydrochloride | Carbohydrates/sugars | Aldohexoses appear as green-brown spots, ketohexoses as yellow spots. epfl.ch |

| Molybdenum blue | Phospholipids | Blue spots are observed. epfl.ch |

Structure Activity Relationship Sar Studies of Compounds Derived from the Tert Butyl 1,3 Thiazole 4 Carboxylate Scaffold

Methodological Frameworks for SAR Elucidation in Thiazole (B1198619) Chemistry

The exploration of structure-activity relationships (SAR) for derivatives of the tert-butyl 1,3-thiazole-4-carboxylate scaffold employs a range of established and advanced methodological frameworks. These strategies are crucial for systematically understanding how chemical structures translate into biological activity and for guiding the design of more potent and selective compounds.

A foundational technique in thiazole chemistry is the classic Hantzsch thiazole synthesis , which involves the condensation of α-haloketones with thioureas or thioamides. This method allows for the generation of a diverse library of thiazole derivatives by varying the substituents on both reactants. nih.gov Modifications of this and other synthetic routes, including one-pot multi-component reactions, enable the efficient production of compound libraries for screening. nih.govnih.gov

Bioisosteric replacement is a key strategy used to probe the SAR of thiazole-4-carboxylate derivatives. nih.gov This involves substituting specific functional groups with others that have similar physical or chemical properties to enhance potency, selectivity, or pharmacokinetic profiles. For example, the carboxylic acid moiety (often derived from the tert-butyl ester) can be replaced with bioisosteres like sulfonamides or tetrazoles to improve metabolic stability and cell membrane permeability. nih.gov Similarly, the thiazole ring itself can be exchanged for other heterocyclic systems to explore different binding interactions. nih.gov

High-Throughput Screening (HTS) is another critical methodology, allowing for the rapid evaluation of large libraries of synthesized thiazole compounds against specific biological targets. Hits from HTS campaigns provide starting points for more focused optimization efforts. nih.gov Fragment-based drug discovery (FBDD) has also been applied, where smaller, fragment-sized thiazoles are screened to identify initial binding interactions, which are then built upon to create more potent molecules. nih.gov The process often involves an iterative cycle of chemical synthesis, biological testing, and computational analysis to build a comprehensive understanding of the SAR.

Influence of Substituent Effects on Molecular Recognition and Target Binding

The biological activity of compounds derived from the this compound scaffold is highly dependent on the nature and position of substituents on the thiazole ring. SAR studies have revealed that modifications at the C2, C4, and C5 positions are critical for molecular recognition and binding to various biological targets. nih.govmonash.edu

Substituents at the C2 Position: The C2 position is frequently modified with various aryl, amino, or heterocyclic groups. The electronic properties and size of the substituent at this position can dramatically influence binding affinity. For instance, in a series of antimicrobial thiazoles, the presence of a free amino group at the C2 position was found to be essential for activity. nih.gov In other cases, linking different heterocyclic rings or substituted phenyl rings to the C2-amino group has led to potent inhibitors of specific enzymes. mdpi.comnih.gov

Substituents at the C4 Position: The C4 position, featuring the carboxylate group (or its derivatives like amides), is crucial for establishing key interactions, such as hydrogen bonds, with target proteins. nih.gov In studies of methionine aminopeptidase (B13392206) (MetAP) inhibitors, thiazole-4-carboxylic acid was converted to a thiazol-2-ylamide, demonstrating that this position is pivotal for potent enzyme inhibition. nih.gov The conversion of the initial tert-butyl ester to various amides allows for fine-tuning of interactions within the target's binding pocket.

Substituents at the C5 Position: The C5 position offers another site for modification to enhance potency and selectivity. Attaching different groups with hydrogen bond acceptor capabilities or hydrophobic substituents at this position can significantly impact biological activity. nih.gov For example, adding a phenyl ring at the C5 position was identified as a key requirement for carbonic anhydrase-III inhibitory activity. nih.gov In other studies, introducing heterocyclic systems at C5 improved antimicrobial activity. mdpi.com

The following table summarizes SAR findings from various studies on thiazole derivatives, illustrating the impact of different substituents on biological activity.

| Scaffold/Series | Target/Activity | Key SAR Findings | Potent Compound Example (IC₅₀) | Reference |

|---|---|---|---|---|

| Thiazolyl-Azetidin-2-One Hybrids | Antimicrobial | Compounds were generally more effective against Gram-negative bacteria. | - | nih.gov |

| Thiazole-based EGFR/BRAFV600E Inhibitors | Anticancer (EGFR/BRAFV600E) | A 2,4-di-NO₂-C₆H₃ group significantly enhances antiproliferative action. Compound 3f was the most potent EGFR inhibitor. | Compound 3f (IC₅₀ = 89 ± 7 nM vs EGFR) | nih.gov |

| 2-Amino Thiazoles | Anti-tubercular | Presence of 3,4,5-trimethoxy substitution (compound 53) and pyrrole-2,5-dione (compound 55) was indispensable for activity. | Compound 55 (MIC = 6.25 µg/mL) | nih.gov |

| Thiazole/Thiazolidinone Hybrids | Anti-HIV (RT) | A benzothiazole (B30560) moiety at R₁ and 2-F, 6-Cl substituents at R₂ enhanced activity. | Compound 11 (IC₅₀ = 0.32 µM) | mdpi.com |

| 2,4-Disubstituted Thiazoles | Antimicrobial | Electron-withdrawing (NO₂) and electron-donating (OMe) groups at the para position of the C4-phenyl ring are beneficial for activity. | - | nih.gov |

Rational Design Principles for Modulating Biological Response Profiles

The rational design of derivatives from the this compound scaffold is a cornerstone of modern medicinal chemistry, aiming to optimize biological activity, selectivity, and pharmacokinetic properties. monash.edu This approach moves beyond random screening by using structural information and established chemical principles to guide the synthesis of new molecules.

A primary principle is structure-based drug design (SBDD) . When the three-dimensional structure of a biological target is known, researchers can design ligands that fit precisely into the binding site. mdpi.com This involves creating molecules with complementary shapes and functional groups that can form specific hydrogen bonds, hydrophobic interactions, or ionic bonds with amino acid residues in the target protein. For example, designing thiazole derivatives to target the ATP-binding pocket of kinases is a common strategy in cancer drug discovery. nih.govnih.gov

Pharmacophore modeling is another key principle. A pharmacophore represents the essential three-dimensional arrangement of functional groups required for biological activity. By identifying the pharmacophore of a known active compound, chemists can design novel molecules that retain these key features while modifying other parts of the structure to improve properties. For instance, a pharmacophore for a series of thiazole inhibitors might include a hydrogen bond donor at C2, a hydrogen bond acceptor at the C4-amide, and a hydrophobic feature at C5. nih.gov

The use of bioisosterism is a powerful rational design tool to address metabolic liabilities and improve drug-like properties. researchgate.net The tert-butyl ester of the parent scaffold is often hydrolyzed in vivo. Replacing this labile ester with more stable bioisosteres, such as 1,3,4-oxadiazoles or tetrazoles, can enhance metabolic stability while maintaining the necessary interactions with the target. researchgate.net Similarly, sulfonamides have been successfully used as bioisosteres for the carboxylic acid group in thiazole derivatives, improving passive diffusion across biological membranes. nih.gov

Finally, a multi-target design approach is increasingly employed, where a single molecule is designed to interact with multiple biological targets simultaneously. nih.govmdpi.com This can lead to enhanced efficacy, particularly in complex diseases like cancer or HIV. Thiazole derivatives have been rationally designed to act as dual inhibitors, for example, targeting both EGFR and HER2 kinases. nih.gov

Integration of Computational Insights into SAR Development

Computational chemistry has become an indispensable tool in the development of SAR models for derivatives of the this compound scaffold. These in silico methods provide deep insights into molecular interactions, predict biological activities, and guide the rational design of new compounds, thereby accelerating the drug discovery process. rsc.org

Molecular docking is one of the most widely used computational techniques. It predicts the preferred orientation and binding affinity of a ligand when bound to a target protein. nih.gov For thiazole derivatives, docking studies can reveal how different substituents at the C2, C4, and C5 positions interact with the amino acid residues in the active site of an enzyme, such as DNA gyrase or various kinases. nih.govnih.gov This information helps explain observed SAR and provides a structural basis for designing modifications to improve binding. For example, docking studies have demonstrated the binding modes of potent thiazole derivatives within the active sites of EGFR and BRAFV600E, highlighting key hydrogen bonds and hydrophobic interactions. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. imist.maresearchgate.net 2D-QSAR models can correlate activity with physicochemical descriptors like logP (hydrophobicity), molar refractivity (steric effects), and electronic parameters. imist.ma 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA), generate 3D contour maps that visualize regions where steric bulk or specific electrostatic charges are favorable or unfavorable for activity, providing a powerful guide for structural modification. ufv.br

Molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. nih.govresearchgate.net While docking provides a static snapshot, MD simulations can assess the stability of the predicted binding pose and the flexibility of the protein-ligand complex in a simulated physiological environment. nih.govfrontiersin.org This can confirm the stability of key interactions identified by docking and provide insights into the thermodynamics of binding. researchgate.netresearchgate.net

The table below presents examples of how computational tools have been applied to study thiazole derivatives, showing the correlation between computational predictions (like docking scores) and experimental results.

| Compound/Series | Target | Computational Method | Key Insight/Result | Reference |

|---|---|---|---|---|

| Thiazole-Pyridine Derivatives | DNA Gyrase | Molecular Docking | Predicted binding energies (dock scores) ranged from -6.4 to -9.2 kcal/mol, correlating with antimicrobial activity. | nih.gov |

| Thiazole-Benzimidazole Hybrids | EGFR | Molecular Docking & QSAR | Docking studies represented the binding modes in the EGFR active pocket. QSAR models showed good predictive power for activity. | nih.gov |

| Thiazole Analogues | α-Glucosidase | Molecular Docking & QSAR | Ligand 13 showed the highest binding energy (-11.0 kcal/mol), superior to the standard drug acarbose (B1664774) (-9.5 kcal/mol). QSAR model showed high predictive accuracy (R² = 0.906). | researchgate.netufv.br |

| Thiazole-Chalcone Hybrids | DNA Gyrase B | MD Simulations | MD simulations were used to study the physical changes and stability of the protein-ligand complexes in a solvent environment. | nih.gov |

| (Z)-ethyl 2-cyano-2-(thiazolylidene)acetates | Anticancer (HCT-116) | DFT (HOMO-LUMO) | A lower HOMO-LUMO energy gap in compound 11 (3.7495 eV) compared to compound 6 (4.4818 eV) correlated with higher cytotoxic activity. | nih.gov |

Patent Landscape, Industrial Relevance, and Emerging Research Trends

Analysis of Patent Literature Pertaining to Synthesis and Applications of Thiazole (B1198619) Carboxylates

An examination of the patent landscape reveals a strong and continued interest in thiazole carboxylates, driven by their diverse biological activities. Patents in this area cover novel synthesis methods and a wide array of applications, primarily in the pharmaceutical sector.

Key application areas for patented thiazole derivatives include their use as:

Anticancer Agents: A significant portion of patents focuses on thiazole derivatives for oncology. For instance, dabrafenib, a potent anti-cancer drug, contains a 2-(tert-butyl)thiazol-4-yl moiety. sciencescholar.us This highlights the relevance of the tert-butylthiazole scaffold in developing new cancer therapies. sciencescholar.us Patents also describe thiazole derivatives as protein kinase B (PKB) inhibitors, which are crucial in cancer treatment.

Metabolic Disease Modulators: Thiazole-5-carboxylic acid derivatives have been patented for their potential in preventing or treating hyperuricemia and gout.

Neurological and Psychiatric Disorder Treatments: Patents have been filed for thiazole pyrazolopyrimidine compounds as CRF1 receptor antagonists for treating conditions like depression and anxiety. googleapis.com

Infectious Disease Therapeutics: The versatility of the thiazole nucleus is further demonstrated by patents covering its use in developing agents against a range of pathogens.

From a synthesis perspective, patents often claim novel and efficient routes to produce these complex molecules. For example, a patent describes a process for preparing thiazole compounds via a diazotization deamination reaction, which could be suitable for industrial-scale production. Another patent details processes for preparing thiazole carboxylic acids through oxidation reactions. google.com The intellectual property surrounding thiazole carboxylates underscores their commercial importance and the ongoing innovation in this chemical space.

Interactive Table: Patented Applications of Thiazole Carboxylates

| Patent Focus Area | Description of Patented Compounds/Applications | Therapeutic Target/Disease |

| Oncology | Thiazole derivatives as protein kinase B (PKB) inhibitors. | Cancer |

| Metabolic Disorders | Thiazole-5-carboxylic acid derivatives. | Hyperuricemia, Gout |

| Neurological Disorders | Thiazole pyrazolopyrimidine compounds as CRF1 receptor antagonists. | Depression, Anxiety |

Industrial Production Methods and Process Optimization Strategies

The industrial-scale synthesis of tert-butyl 1,3-thiazole-4-carboxylate and related compounds requires methods that are not only high-yielding but also cost-effective, safe, and environmentally sustainable. A common laboratory-scale synthesis for 2-tert-butyl-1,3-thiazole-4-carboxylic acid involves the hydrolysis of its corresponding ethyl ester, ethyl 2-tert-butylthiazole-4-carboxylate, using lithium hydroxide (B78521). chemicalbook.com

For large-scale production, optimization of reaction conditions is critical. Key areas of focus for process optimization include:

Catalysis: The use of reusable, solid-supported catalysts is a significant trend in green chemistry and industrial synthesis. For Hantzsch thiazole synthesis, silica-supported tungstosilisic acid has been shown to be an efficient and reusable catalyst, offering high yields and simple workup procedures. mdpi.com

Reaction Conditions: The move towards greener synthesis protocols has led to the exploration of alternative energy sources and solvents. Microwave-assisted synthesis, for example, can dramatically reduce reaction times and improve yields. bepls.com The use of environmentally benign solvents like water or polyethylene (B3416737) glycol (PEG) is also being actively investigated. bepls.com

Flow Chemistry: Continuous flow reactors offer several advantages over traditional batch processing for industrial production, including better heat and mass transfer, improved safety for handling hazardous intermediates, and easier scalability. While specific examples for this compound are not prevalent, the principles are applicable to its synthesis.

The large-scale preparation of related compounds, such as tert-butyl 4-oxoazepane-1-carboxylate, provides insights into industrial process optimization, emphasizing safe and convenient operations without the need for purification of intermediates. researchgate.net

Current Research Frontiers in Thiazole-4-carboxylate Chemistry

The chemistry of thiazole-4-carboxylates is a vibrant and rapidly advancing field of research. The inherent biological activity of the thiazole nucleus makes it a privileged scaffold in drug discovery. bohrium.comresearchgate.net Current research is focused on several key areas:

Development of Novel Therapeutics:

Anticancer Agents: Thiazole derivatives are continuously being explored as potent anticancer agents. researchgate.netnih.govtandfonline.com Research is focused on designing molecules that act as inhibitors of crucial enzymes like cyclooxygenase (COX) and c-Met kinase. nih.govacs.orgnih.gov

Antimicrobial Agents: With the rise of antibiotic resistance, there is an urgent need for new antimicrobial compounds. Thiazole derivatives have shown significant promise as antibacterial and antifungal agents. nih.gov

Treatment for Neglected Tropical Diseases: Recent studies have highlighted the potential of 1,3-thiazole-4-carboxylates as effective agents against diseases like Chagas disease and leishmaniasis. nih.gov

Modulators of Cellular Processes: Researchers are investigating 2,4-disubstituted thiazoles for their ability to modulate cellular development and differentiation, which has implications for regenerative medicine. worktribe.com

Innovative Synthetic Methodologies:

Green Chemistry Approaches: A major frontier is the development of environmentally benign synthesis routes for thiazole derivatives. bepls.comresearchgate.net This includes the use of green catalysts, alternative solvents, and energy-efficient techniques like ultrasound and microwave irradiation. mdpi.combepls.com

Multi-component Reactions: The design of novel multi-component reactions for the efficient, one-pot synthesis of complex thiazole structures remains an active area of research. researchgate.net

Structure-Activity Relationship (SAR) Studies:

Detailed SAR studies are being conducted to understand how the structural features of thiazole-4-carboxylates influence their biological activity. bohrium.com This knowledge is crucial for the rational design of more potent and selective drug candidates. Computational methods, such as molecular docking, are increasingly being used to complement experimental studies. nih.govtandfonline.com

Interactive Table: Recent Research Findings on Thiazole-4-carboxylate Derivatives

| Research Area | Key Findings | Potential Impact |

| Anticancer | Novel thiazole carboxamide derivatives show potent inhibition of COX enzymes. nih.govacs.org | Development of new treatments for cancer. |

| Antimicrobial | Thiazole derivatives exhibit significant activity against various bacterial and fungal strains. nih.gov | Addressing the challenge of antimicrobial resistance. |

| Neglected Diseases | 1,3-Thiazole-4-carboxylates are effective against Trypanosoma cruzi and Leishmania species. nih.gov | New therapeutic options for Chagas disease and leishmaniasis. |

| Green Synthesis | Development of efficient, one-pot, microwave-assisted synthesis methods using reusable catalysts. mdpi.combepls.com | More sustainable and cost-effective production of thiazole compounds. |

Future Perspectives and Potential Avenues for Academic Exploration

The future of thiazole-4-carboxylate chemistry is bright, with numerous opportunities for both fundamental and applied research. Academic exploration is likely to be driven by the following perspectives:

Expansion of Therapeutic Applications: While significant progress has been made in oncology and infectious diseases, the full therapeutic potential of thiazole-4-carboxylates is yet to be unlocked. Future research could explore their efficacy in other areas such as neurodegenerative diseases, inflammatory disorders, and metabolic syndromes. sciencescholar.us The design of new derivatives with improved potency, selectivity, and pharmacokinetic profiles will be a key focus. bohrium.comresearchgate.net

Advanced Materials Science: The unique electronic properties of the thiazole ring make it an attractive building block for novel organic materials. Future academic research could investigate the use of thiazole-4-carboxylate derivatives in the development of organic light-emitting diodes (OLEDs), sensors, and catalysts. researchgate.net

Synergistic and Hybrid Drug Design: The concept of creating hybrid molecules that combine the thiazole-4-carboxylate scaffold with other pharmacophores is a promising strategy to develop drugs with multiple modes of action or to overcome drug resistance. researchgate.net

Deepening Mechanistic Understanding: Further investigation into the mechanisms of action of biologically active thiazole-4-carboxylates will provide valuable insights for the design of next-generation therapeutics. This includes identifying novel cellular targets and elucidating the specific molecular interactions that govern their activity.

Sustainable Chemistry and Biotechnology: The development of fully sustainable synthesis routes, potentially involving biocatalysis or the use of renewable starting materials, represents a major long-term goal for academic research in this field.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing tert-butyl 1,3-thiazole-4-carboxylate, and what key parameters influence reaction efficiency?

- Methodological Answer :

- Esterification : React thiazole-4-carboxylic acid with tert-butanol under acidic catalysis (e.g., concentrated H₂SO₄ or DCC/DMAP). Key parameters include:

- Temperature : Maintain 60–80°C to balance reactivity and minimize decomposition.

- Moisture Control : Use anhydrous solvents (e.g., dry DCM) and molecular sieves to suppress hydrolysis.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) for isolation.

- Yield Optimization : Monitor reaction progress via TLC; excess tert-butanol (1.2–1.5 equiv) improves conversion.

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods to avoid inhalation.

- First Aid : For skin contact, wash with soap/water (15+ minutes); for eye exposure, rinse with saline (20 minutes). Seek medical attention if irritation persists.

- Storage : Store in airtight containers at 2–8°C, away from oxidizers and heat sources. Regularly inspect containers for leaks.

Q. How is this compound typically characterized, and what analytical techniques resolve structural ambiguities?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR in CDCl₃ to confirm ester and thiazole ring signals (e.g., tert-butyl at δ ~1.4 ppm).

- Mass Spectrometry : HRMS (ESI+) for molecular ion validation (expected [M+H]⁺ ~214.08).

- IR Spectroscopy : Confirm carbonyl stretch (~1720 cm⁻¹) and thiazole C=N absorption (~1650 cm⁻¹).

- Cross-Validation : Compare with literature data for analogous tert-butyl esters to resolve peak overlaps.

Advanced Research Questions

Q. How can X-ray crystallography be optimized to resolve molecular structure details, particularly disordered tert-butyl groups?

- Methodological Answer :

- Data Collection : Use high-resolution synchrotron radiation (λ <1.0 Å) to enhance signal-to-noise ratios.

- Refinement : Apply SHELXL (SHELX-2018/1) with restraints for disordered tert-butyl moieties. Analyze anisotropic displacement parameters (ADPs) to model thermal motion.

- Validation : Check R-factor convergence (<5%) and electron density maps (e.g., omit maps) for residual density artifacts.

Q. What strategies mitigate byproduct formation during the esterification of thiazole-4-carboxylic acid with tert-butanol?

- Methodological Answer :

- Catalyst Screening : Test Brønsted acids (e.g., H₂SO₄) vs. carbodiimides (e.g., DCC/DMAP) for selectivity.

- Solvent Selection : Use non-polar solvents (toluene) to suppress side reactions like thiazole ring oxidation.

- Byproduct Identification : Employ LC-MS or GC-MS to detect intermediates (e.g., tert-butyl ethers) and adjust stoichiometry.

Q. How should researchers address discrepancies between computational NMR predictions and experimental spectra?

- Methodological Answer :

- DFT Calibration : Recalculate chemical shifts using solvent-corrected models (e.g., PCM for CDCl₃) and hybrid functionals (B3LYP/6-311+G(d,p)).

- Tautomer Analysis : Evaluate possible thiazole tautomers (e.g., 1,3-thiazole vs. 1,2-thiazole) via variable-temperature NMR.

- 2D NMR : Use HSQC and HMBC to assign ambiguous proton-carbon correlations.

Q. What role does the tert-butyl group play in directing electrophilic substitution on the thiazole ring?

- Methodological Answer :

- Steric Effects : The tert-butyl group at position 4 sterically hinders electrophilic attack at adjacent positions (C2/C5).

- Reactivity Mapping : Perform regioselectivity studies (e.g., nitration or halogenation) with monitoring via HPLC.

- Computational Modeling : Use Gaussian or ORCA to calculate Fukui indices for electrophilic susceptibility.

Data Contradiction & Troubleshooting

Q. How to resolve conflicting melting point data reported for this compound in literature?

- Methodological Answer :

- Purity Assessment : Re-crystallize the compound and analyze via DSC (differential scanning calorimetry) for sharp melting endotherms.

- Polymorph Screening : Test recrystallization in varying solvents (e.g., ethanol vs. acetone) to isolate stable crystalline forms.

- Inter-Lab Comparison : Collaborate with independent labs to standardize measurement protocols (heating rate: 2°C/min).

Q. Why do some synthesis protocols report low yields despite high starting material purity?

- Methodological Answer :

- Reaction Monitoring : Use in-situ FTIR or Raman spectroscopy to detect intermediate decomposition.

- Catalyst Deactivation : Test for moisture or oxygen sensitivity by repeating reactions under inert atmosphere (N₂/Ar).

- Scale-Up Effects : Evaluate mixing efficiency (e.g., overhead stirring vs. magnetic stir bars) for heterogeneous reactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.